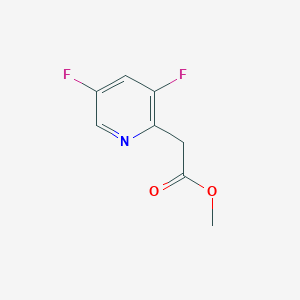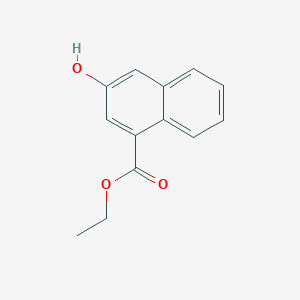
Ethyl3-hydroxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-1-naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group attached to the 3-hydroxy position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1-naphthoate can be synthesized through a multi-step reaction involving the esterification of 3-hydroxy-1-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-hydroxy-1-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 3-oxo-1-naphthoic acid or 3-carboxy-1-naphthoic acid.
Reduction: 3-hydroxy-1-naphthyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-1-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-1-naphthoate in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can intercalate with DNA, affecting gene expression and cellular function. The exact molecular pathways and targets are still under investigation, but these interactions highlight the compound’s potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxy-1-naphthoate: Similar structure with a methyl ester group instead of an ethyl ester.
Ethyl 1-hydroxy-2-naphthoate: Differing in the position of the hydroxyl group on the naphthalene ring.
Ethyl 3-hydroxy-2-naphthoate: Differing in the position of both the hydroxyl and ester groups.
Uniqueness: Ethyl 3-hydroxy-1-naphthoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the ethyl ester group provides distinct physicochemical properties, such as solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
ethyl 3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
HLJBEADOLRDYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)
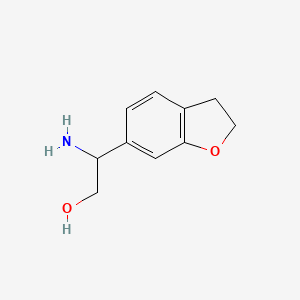
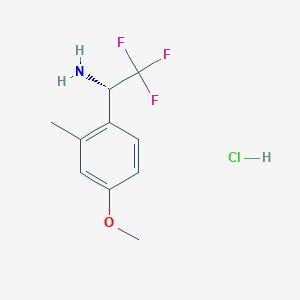
![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
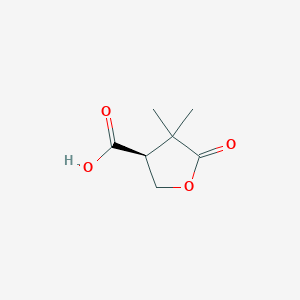
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
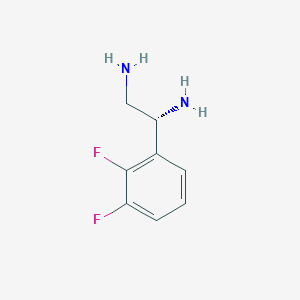
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
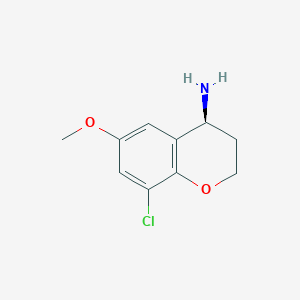
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
